molecular formula C11H14FN3O B12071013 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide

3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B12071013
M. Wt: 223.25 g/mol
InChI Key: HBNLWGXUKDJETE-UHFFFAOYSA-N
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Description

3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and fluorophenyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a fluorophenyl-substituted carbonyl compound, the pyrrolidine ring can be formed through a series of condensation and cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Fluorophenyl derivatives: Compounds

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C11H14FN3O/c12-8-2-1-3-10(6-8)14-11(16)15-5-4-9(13)7-15/h1-3,6,9H,4-5,7,13H2,(H,14,16)

InChI Key

HBNLWGXUKDJETE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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